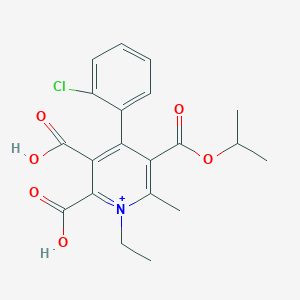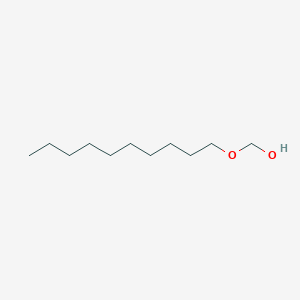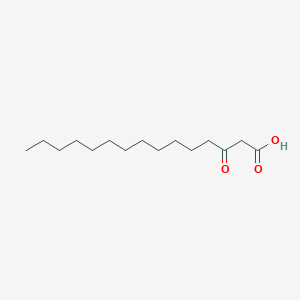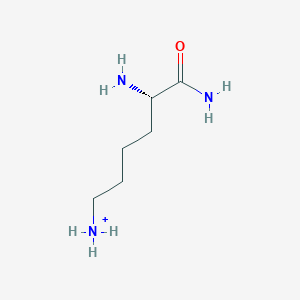![molecular formula C19H13NO5 B10759584 2-[(Carboxycarbonyl)(1-naphthyl)amino]benzoic acid](/img/structure/B10759584.png)
2-[(Carboxycarbonyl)(1-naphthyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 5, 2-(Naphthalen-1-Yl-Oxalyl-Amino)-Benzoicacid is an organic compound belonging to the class of acylaminobenzoic acid and derivatives. These compounds are derivatives of amino benzoic acid where the amine group is N-acylated . This compound is known for its unique structure, which includes a naphthalene ring and an oxalyl-amino group attached to a benzoic acid moiety.
Preparation Methods
The synthesis of 2-(Naphthalen-1-Yl-Oxalyl-Amino)-Benzoicacid typically involves the reaction of naphthalene-1-amine with oxalyl chloride to form the oxalyl-amino intermediate. This intermediate is then reacted with benzoic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
2-(Naphthalen-1-Yl-Oxalyl-Amino)-Benzoicacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring, using reagents like halogens or nitrating agents.
Scientific Research Applications
2-(Naphthalen-1-Yl-Oxalyl-Amino)-Benzoicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-Yl-Oxalyl-Amino)-Benzoicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
2-(Naphthalen-1-Yl-Oxalyl-Amino)-Benzoicacid is unique due to its specific structure and functional groups. Similar compounds include:
2-(Naphthalen-1-Yl)-Benzoicacid: Lacks the oxalyl-amino group, resulting in different chemical properties.
2-(Oxalyl-Amino)-Benzoicacid: Lacks the naphthalene ring, leading to different biological activities.
Naphthalene-1-Amino-Benzoicacid: Has a different arrangement of functional groups, affecting its reactivity and applications.
Properties
Molecular Formula |
C19H13NO5 |
|---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
2-[naphthalen-1-yl(oxalo)amino]benzoic acid |
InChI |
InChI=1S/C19H13NO5/c21-17(19(24)25)20(16-10-4-3-9-14(16)18(22)23)15-11-5-7-12-6-1-2-8-13(12)15/h1-11H,(H,22,23)(H,24,25) |
InChI Key |
WQWCUHJIERBOSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N(C3=CC=CC=C3C(=O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3S,4S,5R)-4-hydroxy-5-methoxy-4-[(2S,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one](/img/structure/B10759520.png)


![Pinacol[[2-amino-alpha-(1-carboxy-1-methylethoxyimino)-4-thiazoleacetyl]amino]methaneboronate](/img/structure/B10759536.png)

![[2-Amino-6-(2,6-difluoro-benzoyl)-imidazo[1,2-A]pyridin-3-YL]-phenyl-methanone](/img/structure/B10759560.png)
![4-Sulfonamide-[4-(thiomethylaminobutane)]benzamide](/img/structure/B10759564.png)
![4-Methyl-2-{[4-(toluene-4-sulfonyl)-thiomorpholine-3-carbonyl]-amino}-pentanoic acid](/img/structure/B10759567.png)
![3-[(5S)-1-Acetyl-3-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-YL]phenol](/img/structure/B10759578.png)
![2,4-Diamino-6-[N-(3',5'-dimethoxybenzyl)-N-methylamino]pyrido[2,3-D]pyrimidine](/img/structure/B10759581.png)

